molecular formula C28H28Cl4N2O4 B5003754 N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]

N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]

Cat. No. B5003754
M. Wt: 598.3 g/mol
InChI Key: ACMPPLXQHPPWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide], commonly known as PPDB, is a synthetic compound that has been widely used in scientific research. It is a member of the family of bisphenoxyalkanes, which are known for their biological activities. PPDB has been shown to have a variety of biochemical and physiological effects, and has been used in a number of research studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of PPDB is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. PPDB has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. PPDB has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
PPDB has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been shown to inhibit the proliferation of cancer cells. PPDB has also been shown to have neuroprotective effects, and has been investigated for its potential therapeutic applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using PPDB in lab experiments is that it has a well-established synthesis method, which allows for consistent production of the compound. PPDB has also been shown to have a variety of biological activities, which makes it a useful tool in investigating the mechanisms of various diseases. However, one limitation of using PPDB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on PPDB. One area of interest is investigating its potential therapeutic applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Other potential future directions include investigating its mechanism of action in more detail, and exploring the potential use of PPDB in combination with other drugs or therapies.

Synthesis Methods

PPDB can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 1,3-dibromopropane, followed by reaction with 4-hydroxybutyric acid. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form PPDB.

Scientific Research Applications

PPDB has been used in a number of scientific research studies, particularly in the fields of pharmacology and toxicology. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. PPDB has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[[3-[[4-(2,4-dichlorophenoxy)butanoylamino]methyl]phenyl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28Cl4N2O4/c29-21-8-10-25(23(31)15-21)37-12-2-6-27(35)33-17-19-4-1-5-20(14-19)18-34-28(36)7-3-13-38-26-11-9-22(30)16-24(26)32/h1,4-5,8-11,14-16H,2-3,6-7,12-13,17-18H2,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMPPLXQHPPWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)CNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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